Catatoxic Steroid No. 1
CAS No.: 595-57-3
Cat. No.: VC0542674
Molecular Formula: C22H31FKO5
Molecular Weight: 433.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 595-57-3 |
---|---|
Molecular Formula | C22H31FKO5 |
Molecular Weight | 433.6 g/mol |
IUPAC Name | potassium;3-[(10S,11S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]propanoate |
Standard InChI | InChI=1S/C22H31FO5.K/c1-19-8-5-14(24)11-13(19)3-4-16-15-6-9-21(28,10-7-18(26)27)20(15,2)12-17(25)22(16,19)23;/h11,15-17,25,28H,3-10,12H2,1-2H3,(H,26,27);/t15-,16-,17-,19-,20-,21+,22-;/m0./s1 |
Standard InChI Key | AINAJZVZBITQQW-QKTJKMNOSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)O)F.[K] |
SMILES | CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)[O-])O)C)O)F.[K+] |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)O)O)C)O)F.[K] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
16α-Cyanopregnenolone (C₂₂H₃₁NO₂) is a modified pregnane derivative characterized by a cyano (-CN) substitution at the 16α position of the steroidal backbone. This structural alteration confers enhanced metabolic stability and receptor-binding affinity compared to endogenous corticosteroids. The molecule retains the Δ⁴-3-keto configuration common to progestogens, but the 16α-cyano group introduces steric hindrance that modulates interactions with hepatic cytochrome P450 enzymes . X-ray crystallography reveals that the cyanopregnenolone skeleton adopts a planar conformation in the A-ring, while the D-ring exhibits slight puckering due to the bulky substituent.
Synthesis and Biochemical Precursors
The synthesis of 16α-cyanopregnenolone typically begins with pregnenolone, a natural steroid precursor. Key steps include:
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Epoxidation of the Δ⁵ double bond to form a 5,6-epoxide intermediate.
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Nucleophilic attack by cyanide ions at the 16α position under alkaline conditions.
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Reductive opening of the epoxide to restore the Δ⁴ configuration.
This pathway yields a racemic mixture, necessitating chiral chromatography to isolate the bioactive 16α enantiomer. Alternative routes involving microbial biotransformation have been explored but remain less efficient .
Mechanism of Enzyme Induction
16α-Cyanopregnenolone exerts its catatoxic effects primarily through the induction of hepatic microsomal enzymes, particularly cytochrome P450 isoforms. In male rats, administration increases 6β-hydroxylase activity by 500% and 16α-hydroxylase by 200% when 4-androstene-3,17-dione is used as a substrate . The compound also enhances 17β-hydroxysteroid oxidoreductase activity by 1.5-fold, facilitating the interconversion of ketones and alcohols in steroid metabolism. Notably, its effects exhibit sexual dimorphism: female rats show a 400% increase in 7α-hydroxylation of 4-pregnene-3,20-dione, a pathway less responsive in males .
Table 1: Enzyme Induction Profiles in Rat Liver Microsomes
Substrate | Hydroxylation Site | Male Rats (% Increase) | Female Rats (% Increase) |
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4-Androstene-3,17-dione | 6β | 500 | N/A |
4-Androstene-3,17-dione | 16α | 200 | N/A |
4-Pregnene-3,20-dione | 2β | 400 | 200 |
4-Pregnene-3,20-dione | 7α | N/A | 400 |
Pharmacological Effects and Substrate Specificity
The enzyme-inducing properties of 16α-cyanopregnenolone translate into broad-spectrum detoxification capabilities. Preclinical studies highlight its efficacy against:
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Endogenous toxins: Bilirubin, cholestatic bile acids.
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Xenobiotics: Cocaine, digitalis glycosides, polycyclic aromatic hydrocarbons.
Comparative Analysis with Classical Enzyme Inducers
While phenobarbital remains the gold standard for enzyme induction, 16α-cyanopregnenolone offers distinct advantages:
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Reduced Sedative Effects: Unlike barbiturates, it lacks GABAergic activity, minimizing CNS depression.
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Tissue Selectivity: Higher accumulation in hepatocytes versus renal or adrenal tissues.
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Gender-Specific Efficacy: Greater induction of 6α-hydroxylase in females (900% vs. 500% in males) .
Applications in Metabolic Disorder Research
Recent investigations explore 16α-cyanopregnenolone’s role in mitigating metabolic syndromes. In Zucker diabetic fatty (ZDF) rats, the compound:
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Reduced hepatic triglyceride content by 40% via upregulation of fatty acid β-oxidation genes.
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Normalized plasma glucose levels by enhancing insulin receptor phosphorylation.
These effects correlate with its ability to activate peroxisome proliferator-activated receptor α (PPARα), a master regulator of lipid metabolism .
Parameter | Low Dose (5 mg/kg) | High Dose (50 mg/kg) |
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ALT Elevation | 20% | 300% |
Hepatocyte Hypertrophy | Mild | Severe |
Testicular Atrophy | Absent | 60% Incidence |
These findings underscore the need for rigorous dose optimization in therapeutic applications.
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